

A Comparative Guide to AC-7954 and Other Nonpeptide GPR14 Agonists

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Compound of Interest

Compound Name: AC-7954

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This guide provides a comprehensive comparison of **AC-7954** and other synthetic, nonpeptide agonists of the G-protein coupled receptor 14 (GPR14), also known as the urotensin-II receptor (UT). The objective is to present a clear overview of their relative performance based on available experimental data, detail the methodologies used for their characterization, and illustrate the key signaling pathways involved.

Introduction to GPR14 and its Agonists

GPR14 is a G-protein coupled receptor that is predominantly expressed in cardiovascular tissues.^[1] Its endogenous ligand is the potent vasoconstrictor peptide urotensin-II (U-II). The U-II/GPR14 system is implicated in a variety of physiological processes and is considered a potential therapeutic target for cardiovascular diseases. The development of nonpeptide agonists for GPR14, such as **AC-7954**, offers valuable tools for pharmacological research and potential starting points for drug discovery, providing advantages over peptide-based ligands in terms of stability and oral bioavailability.

Performance Comparison of Nonpeptide GPR14 Agonists

AC-7954 was one of the first reported nonpeptide agonists for GPR14. Subsequent structure-activity relationship (SAR) studies have led to the development of several analogs with varying

potencies. Below is a comparison of **AC-7954** with other isochroman-1-one-based GPR14 agonists.

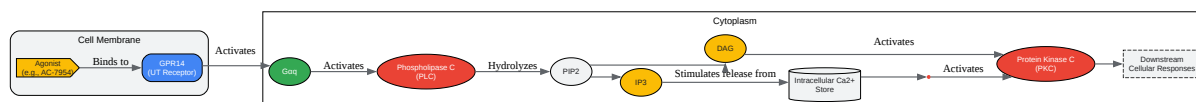
Compound	Structure	Racemic pEC50	(+)-Enantiomer pEC50	Reference
AC-7954 (1)	3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one	6.52 (EC50 = 300 nM)	7.11	[1] [2]
Compound 15	3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)-6,7-difluoroisochroman-1-one	6.77	Not Reported	[2]
Compound 16	3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)-6,7-dimethylisochroman-1-one	6.87	7.11	[2]
Compound 21	3-(4-chloro-3-methylphenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one	6.77	Not Reported	[2]

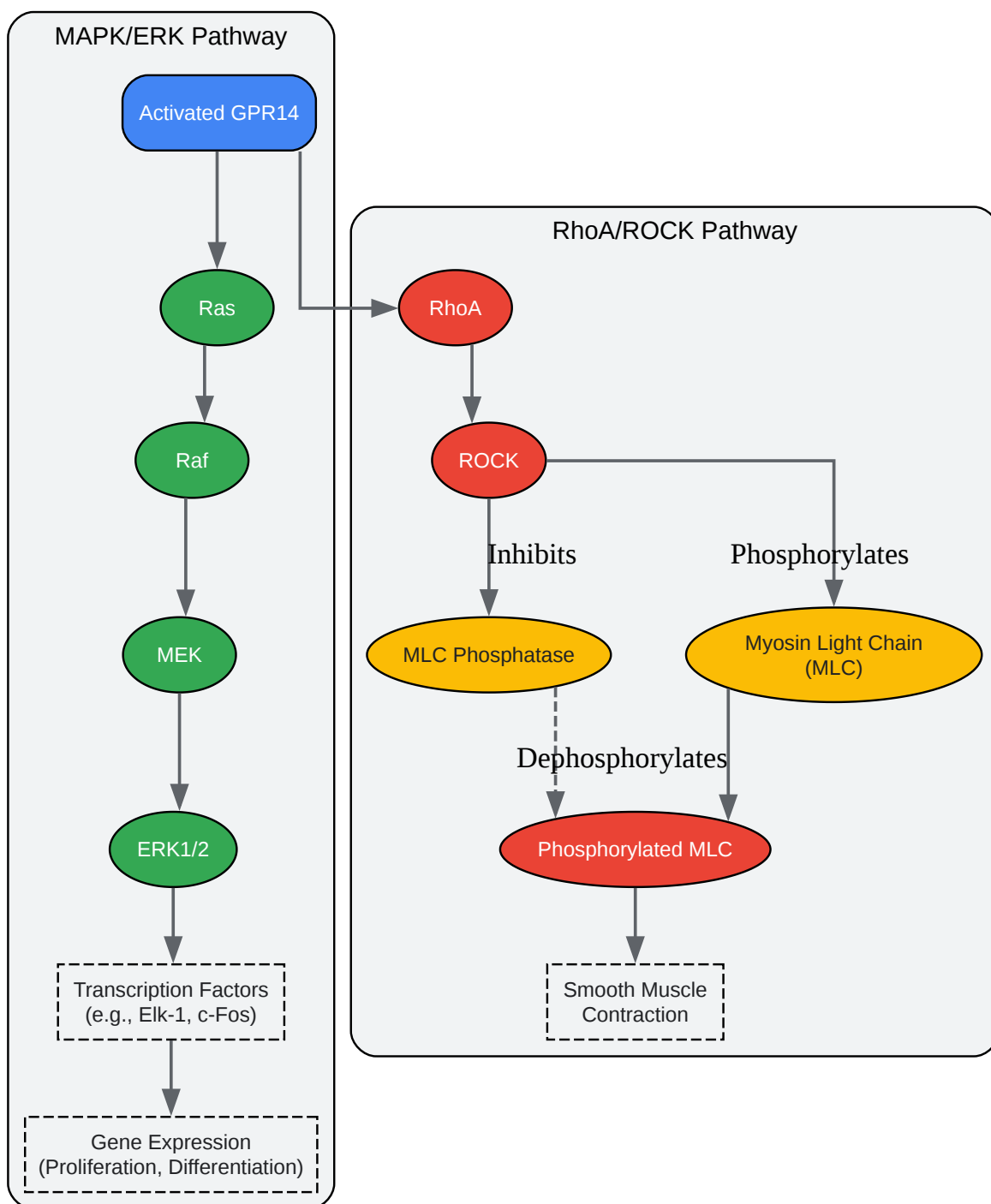
GPR14 Signaling Pathways

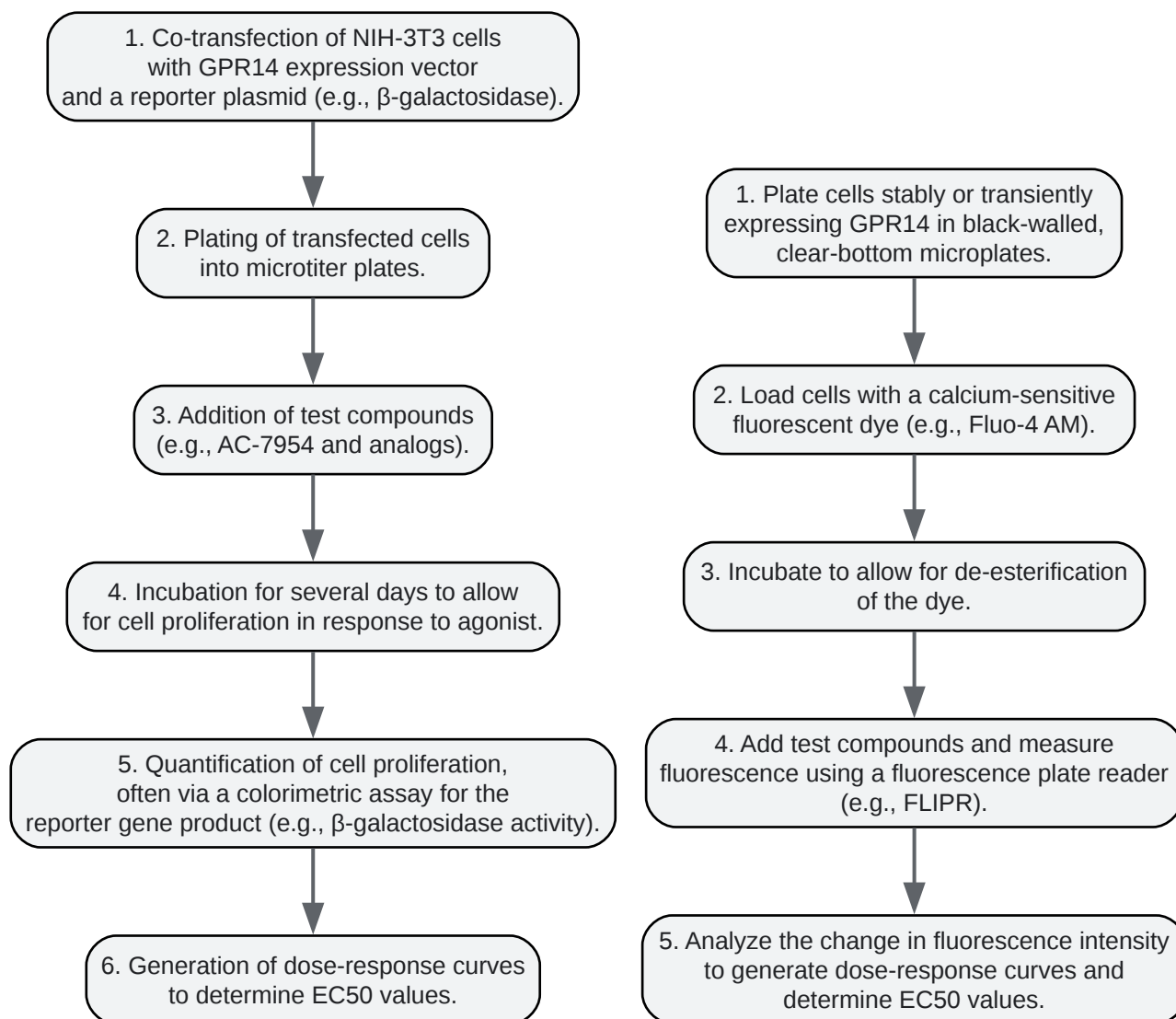
Activation of GPR14 by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq, which in turn activates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

In addition to the canonical Gαq pathway, GPR14 activation has been shown to stimulate other important signaling cascades, including the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway and the RhoA/Rho-kinase (ROCK) pathway. These pathways are involved in regulating a wide range of cellular processes, including cell growth, proliferation, and contraction.

Below are diagrams illustrating the key GPR14 signaling pathways.







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References

- 1. Urotensin II mediates ERK1/2 phosphorylation and proliferation in GPR14-transfected cell lines [pubmed.ncbi.nlm.nih.gov]

- 2. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
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